
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is a unique organosilicon compound characterized by its complex structure, which includes a silicon atom bonded to a chlorine atom, two methyl groups, and three phenyl groups
準備方法
The synthesis of 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole typically involves the reaction of chlorosilanes with appropriate organic reagents under controlled conditions. One common method includes the reaction of chlorodimethylphenylsilane with triphenylmethane in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of silanol or siloxane derivatives.
Reduction Reactions: Reduction can be achieved using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds, which are valuable in pharmaceuticals and agrochemicals.
Biological Studies: Research has explored its potential as a bioactive molecule, investigating its interactions with biological systems and potential therapeutic applications.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用機序
The mechanism by which 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole exerts its effects involves its ability to interact with various molecular targets. The silicon atom’s unique electronic properties allow it to form stable bonds with other atoms, facilitating various chemical transformations. The compound’s reactivity is influenced by the presence of the chlorine atom and the phenyl groups, which can participate in electron-donating or electron-withdrawing interactions, affecting the overall reactivity and stability of the molecule.
類似化合物との比較
Compared to other organosilicon compounds, 1-Chloro-2,2-dimethyl-1,3,3-triphenyl-2,3-dihydro-1H-2-benzosilole is unique due to its specific structural arrangement and the presence of three phenyl groups. Similar compounds include:
Chlorodimethylphenylsilane: Lacks the additional phenyl groups, resulting in different reactivity and applications.
Triphenylsilanol: Contains a hydroxyl group instead of a chlorine atom, leading to different chemical properties and uses.
Tetraphenylsilane: Features four phenyl groups bonded to silicon, offering distinct structural and electronic characteristics.
These comparisons highlight the unique aspects of this compound, particularly its potential for diverse applications in various scientific and industrial fields.
特性
CAS番号 |
684215-55-2 |
|---|---|
分子式 |
C28H25ClSi |
分子量 |
425.0 g/mol |
IUPAC名 |
3-chloro-2,2-dimethyl-1,1,3-triphenyl-2-benzosilole |
InChI |
InChI=1S/C28H25ClSi/c1-30(2)27(22-14-6-3-7-15-22,23-16-8-4-9-17-23)25-20-12-13-21-26(25)28(30,29)24-18-10-5-11-19-24/h3-21H,1-2H3 |
InChIキー |
QVETYVSPOBNSNJ-UHFFFAOYSA-N |
正規SMILES |
C[Si]1(C(C2=CC=CC=C2C1(C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


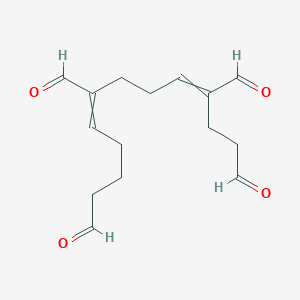
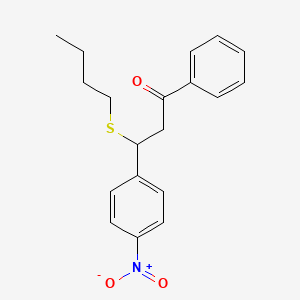

![9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene](/img/structure/B12532733.png)
![9-methyl-1,9a-dihydropyrazolo[3,4-b]quinoxaline](/img/structure/B12532738.png)
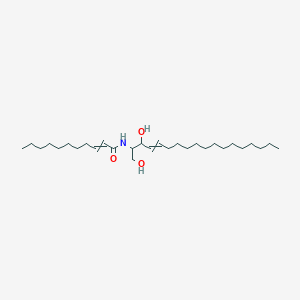
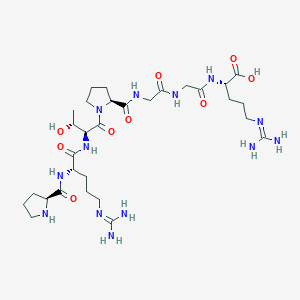
![1-[(1R,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine](/img/structure/B12532759.png)
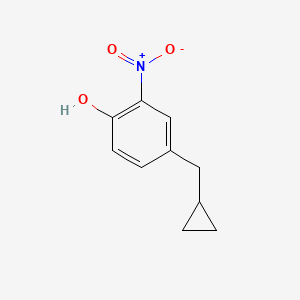
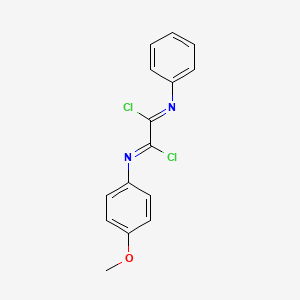
![Benzeneacetic acid, 4-([1,1'-biphenyl]-2-ylmethoxy)-](/img/structure/B12532767.png)
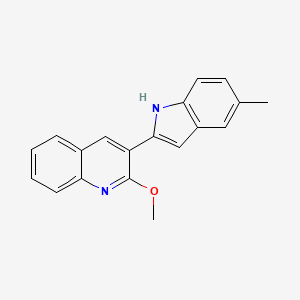
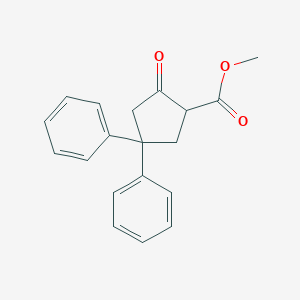
![5-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]naphthalene-1-sulfonic acid](/img/structure/B12532780.png)
